molecular formula C9H16N2O B6204534 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1537884-23-3

2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6204534
CAS RN: 1537884-23-3
M. Wt: 168.2
InChI Key:
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities . Pyrrole and its derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . They are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties .


Synthesis Analysis

Various tactical approaches have been developed to synthesize pyrrole and pyrrole-containing analogs . One of the most convenient methods to synthesize pyrrole heterocycles is the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .


Molecular Structure Analysis

The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .


Chemical Reactions Analysis

The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

Mechanism of Action

The mechanism of action of pyrrole derivatives is diverse, depending on the specific compound. They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to explore the synthesis and applications of new pyrrole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole involves the formation of the oxetane ring followed by the cyclization of the pyrrole ring. The synthesis will be carried out in multiple steps, starting with the preparation of the starting materials.", "Starting Materials": [ "1,4-dibromobutane", "3-hydroxytetrahydrofuran", "sodium hydride", "1,4-dioxane", "2-bromoethylamine hydrobromide", "sodium borohydride", "acetic acid", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "3,4-dihydro-2H-pyrrole", "triethylamine", "3-chloroperoxybenzoic acid", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 3-(bromomethyl)tetrahydrofuran", "React 1,4-dibromobutane with 3-hydroxytetrahydrofuran in the presence of sodium hydride in 1,4-dioxane to obtain 3-(bromomethyl)tetrahydrofuran.", "Step 2: Preparation of 2-(oxetan-3-yl)ethanamine", "React 3-(bromomethyl)tetrahydrofuran with 2-bromoethylamine hydrobromide in the presence of sodium borohydride in acetic acid to obtain 2-(oxetan-3-yl)ethanamine.", "Step 3: Preparation of 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole", "React 3,4-dihydro-2H-pyrrole with 2-(oxetan-3-yl)ethanamine in the presence of triethylamine in ethyl acetate to obtain the intermediate product.", "React the intermediate product with 3-chloroperoxybenzoic acid in methanol to obtain the final product, 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole.", "Purify the final product by recrystallization from methanol using hydrochloric acid and sodium hydroxide." ] }

CAS RN

1537884-23-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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